![molecular formula C21H19N3O6 B2560865 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one CAS No. 946355-32-4](/img/structure/B2560865.png)
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety, known for its role in enhancing biological activity.
- Oxadiazole ring , which is often associated with antimicrobial and anticancer activities.
- Pyrrolidinone structure , contributing to the compound's stability and interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant biological activities, particularly in cancer treatment. The specific compound under review has been investigated for its anticancer effects through various mechanisms.
Anticancer Activity
Research has shown that compounds containing the benzo[d][1,3]dioxole structure can inhibit cancer cell proliferation. For instance:
- A study reported that similar benzo[d][1,3]dioxole derivatives demonstrated significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116) .
Table 1: IC50 Values of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Compound A | HepG2 | 2.38 |
Compound B | HCT116 | 1.54 |
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can promote apoptosis through modulation of mitochondrial proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies
Several case studies highlight the effectiveness of compounds similar to the one under review:
- Study on Antitumor Effects : In vitro studies demonstrated that a derivative with a benzo[d][1,3]dioxole moiety showed potent antiproliferative activity against multiple cancer cell lines while exhibiting low cytotoxicity against normal cells .
- Molecular Docking Studies : Molecular docking studies have indicated favorable binding interactions between this compound and key proteins involved in cancer progression, suggesting potential as a lead compound for further development .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that structurally similar compounds can inhibit cell proliferation in various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.09 - 157.4 | Induction of apoptosis via reactive oxygen species generation |
HCC1954 | 0.5 - 10 | Inhibition of cell cycle progression |
SKBR-3 | Variable | Interaction with specific molecular targets |
These findings suggest that the compound may act as an enzyme inhibitor or modulate receptor functions, although further studies are needed to elucidate the exact mechanisms involved.
Antimicrobial Properties
Compounds similar to this one have demonstrated notable antimicrobial activities. For instance:
- Larvicidal Activity: Derivatives of the benzo[d][1,3]dioxole group have shown effectiveness against Aedes aegypti, a vector for several viral diseases.
Research indicates that the structural features of this compound may enhance its efficacy against microbial targets while minimizing toxicity to non-target organisms.
Neuropharmacological Effects
The structural characteristics of this compound suggest potential neuropharmacological applications. Related compounds have exhibited:
- Sedative Effects: Some derivatives act as sedatives and anticonvulsants.
- Analgesic Activity: Compounds with similar structures have demonstrated antinociceptive properties in animal models.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives similar to this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used.
Case Study 2: Neuropharmacological Assessment
In behavioral studies assessing sedative effects in mice, it was found that compounds closely related to this one exhibited significant sedative properties, indicating potential for further exploration in neuropharmacology.
Eigenschaften
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-26-14-4-6-16(27-2)15(9-14)24-10-13(8-19(24)25)21-22-20(23-30-21)12-3-5-17-18(7-12)29-11-28-17/h3-7,9,13H,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMSJCHELHQIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.